2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide
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Overview
Description
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide is a chemical compound with the molecular formula C8H11ClN4OS and a molecular weight of 246.72 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide typically involves the reaction of 2-amino-5-chloro-6-methyl-4-pyrimidinethiol with N-methylacetamide under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted pyrimidine derivatives .
Scientific Research Applications
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features and biological activities.
5-amino-2-chloropyridine: Another similar compound used in various chemical and biological studies.
Uniqueness
2-[(2-amino-5-chloro-6-methyl-4-pyrimidinyl)sulfanyl]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development .
Properties
IUPAC Name |
2-(2-amino-5-chloro-6-methylpyrimidin-4-yl)sulfanyl-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4OS/c1-4-6(9)7(13-8(10)12-4)15-3-5(14)11-2/h3H2,1-2H3,(H,11,14)(H2,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVSORWPLPPLRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N)SCC(=O)NC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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